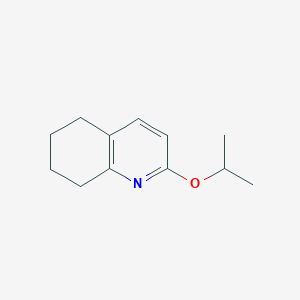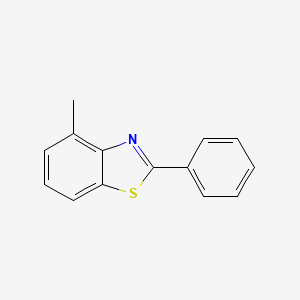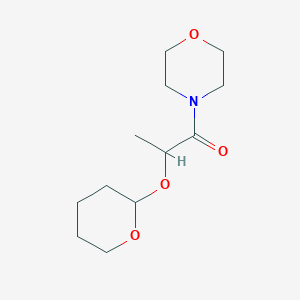
1-(4,6-dichloro-1,3,5-triazin-2-yl)azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4,6-dichloro-1,3,5-triazin-2-yl)azepane is a synthetic organic compound belonging to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of two chlorine atoms and a hexahydro-1-azepinyl group attached to the triazine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-dichloro-1,3,5-triazin-2-yl)azepane typically involves the reaction of cyanuric chloride with hexahydro-1-azepine under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the substitution reaction and minimize the formation of by-products.
化学反応の分析
Types of Reactions
1-(4,6-dichloro-1,3,5-triazin-2-yl)azepane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: In the presence of water or aqueous acids/bases, the compound can undergo hydrolysis, breaking down into smaller fragments.
Common Reagents and Conditions
Substitution: Reagents like amines, thiols, or alcohols in the presence of a base (e.g., triethylamine).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of the triazine ring.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific biological targets.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 1-(4,6-dichloro-1,3,5-triazin-2-yl)azepane involves its interaction with specific molecular targets. The chlorine atoms and the hexahydro-1-azepinyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects.
類似化合物との比較
Similar Compounds
- 2,4-Dichloro-6-(morpholinyl)-s-triazine
- 2,4-Dichloro-6-(piperidinyl)-s-triazine
- 2,4-Dichloro-6-(pyrrolidinyl)-s-triazine
Uniqueness
1-(4,6-dichloro-1,3,5-triazin-2-yl)azepane is unique due to the presence of the hexahydro-1-azepinyl group, which imparts distinct chemical and biological properties compared to other triazine derivatives. This uniqueness can be attributed to the size and flexibility of the hexahydro-1-azepinyl group, affecting the compound’s reactivity and interaction with molecular targets.
特性
CAS番号 |
98185-17-2 |
|---|---|
分子式 |
C9H12Cl2N4 |
分子量 |
247.12 g/mol |
IUPAC名 |
1-(4,6-dichloro-1,3,5-triazin-2-yl)azepane |
InChI |
InChI=1S/C9H12Cl2N4/c10-7-12-8(11)14-9(13-7)15-5-3-1-2-4-6-15/h1-6H2 |
InChIキー |
ILCNAEYNPUDNHG-UHFFFAOYSA-N |
正規SMILES |
C1CCCN(CC1)C2=NC(=NC(=N2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-hydroxy-4-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B8717824.png)

![Ethyl [(chlorocarbonyl)sulfanyl]acetate](/img/structure/B8717832.png)


![N-[5-(4-chlorophenyl)-2-oxazolyl]methylphthalimide](/img/structure/B8717847.png)








